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(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine

Cat. No.: B2511431
CAS No.: 2155856-06-5
M. Wt: 141.214
InChI Key: BVPIHHVATRMZOT-UHFFFAOYSA-N
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Description

(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine is a synthetically produced bicyclic organic compound featuring a bridged oxabicyclo scaffold with a primary amine functional group. This structure makes it a valuable intermediate in pharmaceutical research and development, particularly in the exploration of novel central nervous system (CNS) active agents . Compounds based on the 6-oxabicyclo[3.2.1]octane skeleton are of significant interest in medicinal chemistry due to their potential interaction with various biological targets . Research indicates that structurally similar multicyclic compounds have been investigated for a range of therapeutic applications, including the treatment of nervous system disorders, schizophrenia, psychotic disorders, and neuropathic pain . The presence of the methanamine group allows for further chemical modifications, enabling researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. As a supplier, we provide this chemical in high purity to ensure consistent and reliable results in your investigative work. Researchers can request custom quantities and access technical data sheets for specific experimental requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B2511431 (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine CAS No. 2155856-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-6-8-3-1-2-7(4-8)5-10-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPIHHVATRMZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(OC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155856-06-5
Record name {6-oxabicyclo[3.2.1]octan-5-yl}methanamine
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Advanced Synthetic Methodologies for 6 Oxabicyclo 3.2.1 Octan 5 Yl Methanamine and Analogous Structures

Strategic Approaches to the 6-Oxabicyclo[3.2.1]octane Core Construction

The synthesis of the 6-oxabicyclo[3.2.1]octane core is a significant challenge that has been addressed through various innovative synthetic routes. These strategies are broadly categorized into cycloaddition reactions, which build the ring system by combining smaller components, and radical-mediated cyclizations, which form the bicyclic structure through intramolecular bond formation.

Cycloaddition Reactions in Bridged Ether Synthesis

Cycloaddition reactions are powerful tools for constructing cyclic and bicyclic systems with a high degree of stereocontrol. wikipedia.org For the synthesis of bridged ethers like the 6-oxabicyclo[3.2.1]octane system, several types of cycloadditions have proven particularly effective.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. wikipedia.orgmasterorganicchemistry.com In the context of constructing complex polycyclic systems containing the 6-oxabicyclo[3.2.1]octane framework, derivatives of this bicyclic ether can themselves be employed as reactive dienophiles. The inherent strain in the bridged alkene of oxabicyclo[3.2.1]octadiene synthons renders the unactivated olefin surprisingly reactive. acs.orgnih.gov This enhanced reactivity allows for facile Diels-Alder reactions with various dienes, proceeding with high levels of stereochemical control and in good to excellent yields. nih.govacs.org

This strategy has been used to effect annulation across the unsaturated two-carbon bridge of the oxabicyclic system, directly producing a six-membered ring and leading to complex structures such as bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane systems. acs.orgacs.org For example, homochiral oxabicyclo[3.2.1]octadiene building blocks have been shown to react faster than several well-studied bicyclo[2.2.1]heptene dienophiles, a reactivity attributed to a combination of ring strain and homoconjugation effects. nih.gov

Table 1: Examples of Diels-Alder Reactions with Oxabicyclo[3.2.1]octane-based Dienophiles
DienophileDieneConditionsProduct SystemYieldReference
Dibromoenone 1CyclopentadieneCH₂Cl₂, RT, 2hTricyclic Adduct98% acs.org
Dibromoenone 11,3-ButadieneBenzene, 140 °C, 24h (sealed tube)Bicyclo[5.4.0]undecane derivative88% acs.org
Dibromoenone 11,3-CyclohexadieneNeat, 120 °C, 12hPolycyclic Adduct95% acs.org
Dibromoenone 1Furan (B31954)Neat, 100 °C, 48hOxygenated Polycyclic Adduct85% acs.org

The [4+3] cycloaddition is a powerful method for the construction of seven-membered rings and provides a direct route to the oxabicyclo[3.2.1]octane core. uconn.eduiaea.org A common strategy involves the reaction of a four-carbon component, typically a furan derivative, with a three-carbon oxyallyl cation species. acs.orgresearchgate.net The oxyallyl cation can be generated in situ from precursors like α,α'-dihaloketones. researchgate.net

This approach has been extensively utilized to synthesize a wide range of functionalized 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, which are versatile intermediates for natural product synthesis. acs.org The reaction proceeds with predictable stereoselectivity, which can be influenced by substituents on the furan ring. acs.orgresearchgate.net While many examples focus on the 8-oxa isomer, the fundamental methodology is applicable to the broader class of oxabicyclo[3.2.1]octanes. The chiral 8-oxabicyclo[3.2.1]octane architecture is a core component of numerous natural products. nih.gov

Table 2: Examples of [4+3] Cycloaddition for Core Synthesis
Furan Derivative (4π component)Oxyallyl Cation Precursor (3C component)ConditionsProductDiastereomeric Ratio (endo:exo)Reference
Furan2,4-Dibromopentan-3-oneNaI, Cu powder, MeCN, reflux1,5-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-oneNot specified acs.org
2-MethoxyfuranTetrabromoacetoneZn-Cu couple, THF1-Methoxy-8-oxabicyclo[3.2.1]oct-6-en-3-one derivativeHigh selectivity acs.org
2-Methylfuran2,4-Dibromopentan-3-oneNaI, Cu1,2,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one60:40 researchgate.net

The 1,3-dipolar cycloaddition is a versatile reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile. wikipedia.org This reaction has been applied to the synthesis of oxabicyclic systems in several ways. One key application involves the reaction of a carbonyl ylide, as the 1,3-dipole, with a dipolarophile. nih.gov This method has been used to successfully synthesize the 8-oxabicyclo[3.2.1]octane ring system in an enantioselective manner. nih.govacs.org For instance, dirhodium(II) catalysts can mediate the reaction of α-diazo-β-ketoesters to form a cyclic carbonyl ylide, which then undergoes cycloaddition with dipolarophiles like phenylacetylene (B144264) derivatives. nih.gov

Another approach involves using oxabicyclic alkenes as the dipolarophile in reactions with 1,3-dipoles such as nitrones. rsc.orgresearchgate.net This strategy allows for the efficient synthesis of fused bicyclic tetrahydroisoxazoles, providing a route to highly functionalized and complex polycyclic compounds. rsc.orgresearchgate.net These cycloadditions are often operationally simple and can proceed under mild, catalyst-free conditions. rsc.orgresearchgate.net

Table 3: Examples of 1,3-Dipolar Cycloadditions in Oxabicyclic Synthesis
1,3-Dipole TypeDipolarophileCatalyst/ConditionsProduct TypeYieldReference
Carbonyl ylide (from α-diazo-β-ketoester)Phenylacetylene derivativesRh₂(S-TCPTTL)₄endo-6-Aryl-8-oxabicyclo[3.2.1]oct-3-en-2-oneUp to 97% ee nih.gov
NitronesOxabicyclic alkenesm-xylene, 120 °CFused bicyclic tetrahydroisoxazoles76–99% rsc.org
Azomethine ylideHeterobicyclic alkenesDecarboxylation of amino acidsFused spiropyrrolidine oxindolesGood yields researchgate.net

Radical-Mediated Cyclization and Rearrangement Pathways

Radical reactions offer a complementary approach to cycloadditions for the construction of complex cyclic skeletons. These methods rely on the generation of a radical species that subsequently undergoes an intramolecular cyclization to form one or more rings.

Intramolecular radical cyclization is a powerful strategy for constructing bicyclic systems, including the 6-oxabicyclo[3.2.1]octane core. psu.eduresearchgate.net This approach has been featured as a key step in the total synthesis of complex natural products. researchgate.net For example, a radical cascade cyclization triggered by photoinduced electron transfer (PET) has been used to form a cyclohexanone-fused bicyclo[3.2.1]octane skeleton. researchgate.net In a divergent synthesis of magninoids and guignardones, which contain a 6-oxabicyclo[3.2.1]octane fragment, a key step involves the intramolecular cyclization of a radical intermediate. nih.gov

The precursors for these cyclizations are typically acyclic molecules containing a radical precursor (e.g., a halide or xanthate) and an unsaturated moiety (e.g., an alkene, alkyne, or oxime ether) that acts as a radical acceptor. psu.edu The reaction is initiated by a radical initiator, such as AIBN with a tin hydride, or through photoredox catalysis. nih.govnih.gov The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored. The stereoselectivity is often controlled by the conformation of the transition state, leading to the formation of specific ring fusions. psu.edu

Table 4: Examples of Intramolecular Radical Cyclization for Bicyclic Skeletons
Substrate TypeInitiation MethodKey TransformationProduct SkeletonReference
Silyl enolatePhotoinduced Electron Transfer (PET)Radical cascade cyclizationCyclohexanone-fused bicyclo[3.2.1]octane researchgate.net
Aryl/Vinyl bromide with oxime etherBu₃SnH, AIBNIntramolecular radical trapping by C=NFused bicyclic amino compounds psu.edu
Terpene-aromatic conjugateBu₃SnH, AIBNIntramolecular cyclizationTetracyclic core of dysideanones nih.gov
Vinylic etherRadical initiatorStereoselective cyclizationOxacyclic natural products acs.org
Nitrogen-Directed Radical Rearrangements for Azabicyclic Systems

While (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine is an oxabicyclic system, the principles of nitrogen-directed radical rearrangements used in the synthesis of analogous azabicyclic systems offer valuable insights into constructing bridged heterocyclic frameworks. Radical rearrangements are powerful transformations in organic synthesis, and the stabilization of α-nitrogen radicals provides a useful mechanism for controlling these reactions. researchgate.netrsc.org This control has been applied to the synthesis of a variety of azabicyclic structures, including those with the bicyclo[3.2.1]octane core. researchgate.netrsc.orgrsc.org

These methodologies often involve the generation of aminyl radicals from organic azides, which can then undergo rearrangement. nih.gov For instance, research has demonstrated the regioselective rearrangement of azanorbornanic ([2.2.1]azabicyclic) aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems. nih.gov This ring expansion is influenced by the rigid bicyclic skeleton, which favors the cleavage of specific C-C bonds. nih.gov The stabilization of radical intermediates by adjacent nitrogen atoms is a key factor driving the selectivity of these skeletal rearrangements. researchgate.netrsc.org Such strategies have been successfully employed in the synthesis of bioactive targets like isoquinuclidines (2-azabicyclo[2.2.2]octanes) and kainoids. rsc.org

The general approach can be summarized as follows:

Generation of a nitrogen-centered radical (e.g., aminyl radical) on a pre-existing bicyclic or monocyclic system.

The radical undergoes a rearrangement, often involving ring expansion or contraction, to form the desired bicyclic scaffold.

The stabilization afforded by the nitrogen atom directs the regioselectivity and stereoselectivity of the rearrangement process. researchgate.net

This strategic use of nitrogen-centered radicals highlights a potential avenue for constructing related heterocyclic systems, where an oxygen atom could similarly influence reaction pathways, although through different electronic effects.

Synthesis via Ring Expansion and Contraction Methodologies

The 6-oxabicyclo[3.2.1]octane skeleton can be accessed through methodologies that involve the expansion or contraction of existing ring systems. These strategies provide a powerful means of assembling the complex bridged architecture from more readily available starting materials.

One prominent example involves a 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade. This approach has been used to stereoselectively synthesize 8-aza- and 8-oxabicyclo[3.2.1]octanes from cyclopropanated pyrrole (B145914) and furan derivatives. d-nb.info The microwave-assisted 6π-electrocyclic ring-opening of the cyclopropanated heterocycle generates a reactive ylide intermediate, which then undergoes an intramolecular [3+2] cycloaddition with an electron-deficient dipolarophile to furnish the bicyclo[3.2.1]octane core in a highly stereoselective manner. d-nb.info

Another relevant strategy is iodocyclization. While not a classical ring expansion or contraction, this reaction assembles the bicyclic system from an acyclic or monocyclic precursor. For instance, the iodocyclization of certain endocyclic alkenyl alcohols has been shown to produce the 6-oxabicyclo[3.2.1]octane core. nih.gov This transformation proceeds by the activation of the double bond by an iodine electrophile, followed by intramolecular attack of the hydroxyl group to form the bridged ether linkage.

Stereoselective Synthesis of 6-Oxabicyclo[3.2.1]octan-5-yl-methanamine Precursors

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules like this compound. The biological activity of such compounds is often dictated by their specific stereochemistry. Therefore, significant research has been devoted to the development of stereoselective methods for constructing the chiral 6-oxabicyclo[3.2.1]octane core.

Asymmetric Catalysis in Oxabicyclic System Formation

Asymmetric catalysis provides one of the most elegant and efficient strategies for synthesizing enantiomerically enriched compounds. Several catalytic asymmetric methods have been developed to produce the oxabicyclo[3.2.1]octane framework.

A dual-catalyst system composed of an achiral thiourea (B124793) and a chiral primary aminothiourea has been shown to promote highly enantioselective intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes, yielding 8-oxabicyclo[3.2.1]octane derivatives. nih.gov This method provides the bicyclic core with high enantiomeric excess (ee), and the resulting products contain versatile functional handles for further elaboration. nih.gov

Another powerful approach involves the [3+2] cycloaddition of platinum-containing carbonyl ylides. These ylides, generated from acyclic γ,δ-ynones treated with a PtCl₂-Walphos catalyst and AgSbF₆, react with vinyl ethers to afford 8-oxabicyclo[3.2.1]octane derivatives in good yields and with excellent enantioselectivity, often exceeding 90% ee. researchgate.net

Gold(I) catalysis has also emerged as a highly effective tool. A tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes bearing propargylic carboxylates, catalyzed by a gold(I) complex, yields enantiomerically pure disubstituted 8-oxabicyclo[3.2.1]octanes with complete diastereoselectivity. nih.govrsc.org

Table 1: Asymmetric Catalytic Methods for Oxabicyclo[3.2.1]octane Synthesis
MethodologyCatalyst SystemYieldEnantiomeric Excess (ee)Reference
Intermolecular [5+2] CycloadditionAchiral Thiourea / Chiral Aminothioureaup to 69%up to 96% nih.gov
[3+2] CycloadditionPtCl₂-Walphos / AgSbF₆Good>90% researchgate.net
Tandem 1,3-Acyloxy Migration/Ferrier RearrangementPPh₃AuCl / AgSbF₆High EfficiencyEnantiomerically Pure nih.govrsc.org

Diastereoselective Approaches to Chiral Oxabicyclo[3.2.1]octanes

In addition to controlling enantioselectivity, establishing the correct relative stereochemistry between multiple chiral centers (diastereoselectivity) is crucial. Several methodologies have been developed to achieve high diastereoselectivity in the synthesis of the oxabicyclo[3.2.1]octane core.

A significant challenge is the construction of the bicyclic system bearing two oxygenated quaternary chiral centers. bohrium.comnih.gov A gold(I)-catalyzed cascade reaction of substituted 1-ethynylcyclohexane-trans-1,4-diols has been developed to address this challenge. bohrium.comnih.gov This domino process involves a sequence of cyclization and semi-pinacol rearrangements to assemble the complex scaffold with high diastereoselectivity. nih.govbohrium.comnih.gov This strategy has proven effective in the formal total synthesis of complex natural products like (+)-cortistatins. nih.govnih.gov

Another diastereoselective method is the (3,5)-oxonium-ene reaction. The reaction of (−)-terpinen-4-ol with aldehydes or epoxides, catalyzed by indium triflate (In(OTf)₃), proceeds stereoselectively to afford 6-oxabicyclo[3.2.1]octene derivatives in good yields. fao.org The stereochemical outcome is dictated by the inherent chirality of the starting material and the stereoelectronics of the cyclization process.

Table 2: Diastereoselective Methods for Oxabicyclo[3.2.1]octane Synthesis
MethodologyCatalyst/ReagentKey FeaturesReference
Gold-Catalyzed CascadeAu(I) CatalystForms two quaternary chiral centers; High diastereoselectivity bohrium.comnih.gov
(3,5)-Oxonium-ene ReactionIndium triflate (In(OTf)₃)Stereoselective cyclization from a chiral precursor fao.org
Tandem 1,3-Acyloxy Migration/Ferrier RearrangementGold(I) CatalystAchieves complete diastereoselectivity nih.govrsc.org

Control of Stereochemistry at Bridgehead and Substituted Positions

Precise control over the stereochemistry at both the bridgehead carbons and other substituted positions on the oxabicyclo[3.2.1]octane ring is essential for accessing specific isomers. This control is often achieved through substrate-controlled reactions or by stereoselective functionalization of the pre-formed bicyclic system.

Diels-Alder reactions of oxabicyclo[3.2.1]octadiene derivatives have been shown to proceed with high levels of stereochemical control, providing access to more complex fused-ring systems. acs.orgacs.org The facial selectivity of the cycloaddition is governed by the steric and electronic properties of the bicyclic dienophile.

Furthermore, subsequent functionalization of the bicyclic core can be performed with high stereoselectivity. For example, the reduction of ketone functionalities on the scaffold, such as in 8-oxabicyclo[3.2.1]oct-6-en-2-one, with sodium borohydride (B1222165) (NaBH₄) can proceed with high selectivity to yield a single diastereomer of the corresponding alcohol. scispace.com Similarly, electrophilic additions, such as bromination, to the double bond of these systems can also exhibit high stereo- and regioselectivity, which is attributed to steric factors and the electronic influence of the homoconjugated carbonyl group. scispace.comresearchgate.net

Introduction of the Aminomethyl Moiety and Related Functionalities

The final key step in the synthesis of this compound is the introduction of the aminomethyl group (-CH₂NH₂) at the C5 position. This transformation can be accomplished from a variety of precursors using well-established synthetic methods. The choice of method depends on the functional group already present on the stereoselectively synthesized oxabicyclo[3.2.1]octane precursor.

Common strategies include:

Reduction of a Nitrile or Amide: If a precursor with a nitrile (-CN) or primary amide (-CONH₂) group at the C5 position is available, it can be reduced using reagents such as lithium aluminum hydride (LiAlH₄) to yield the primary amine.

Reductive Amination of an Aldehyde: An aldehyde at the C5 position can be converted to the aminomethyl group via reductive amination. This involves condensation with ammonia (B1221849) or a protected amine equivalent, followed by reduction of the resulting imine, often in a one-pot procedure using reducing agents like sodium cyanoborohydride (NaBH₃CN).

From a Carboxylic Acid via Curtius or Hofmann Rearrangement: A carboxylic acid at C5 can be converted to the corresponding acyl azide (B81097) and subjected to a Curtius rearrangement to form an isocyanate, which is then hydrolyzed to the primary amine with one less carbon. To obtain the aminomethyl group, the carboxylic acid would first need to be homologated (e.g., via an Arndt-Eistert synthesis) before the rearrangement sequence. A more direct route from a C5-carboxylic acid would involve its reduction to the corresponding alcohol, conversion to a halide or mesylate, and subsequent displacement with an azide followed by reduction. nih.gov

Nucleophilic Substitution with an Amine Equivalent: A precursor with a good leaving group at the C5-methyl position (e.g., a halide or tosylate) can undergo nucleophilic substitution. The Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia surrogate followed by deprotection, is a classic and effective method for preparing primary amines from alkyl halides and is applicable to complex bicyclic systems. chemrxiv.org Alternatively, displacement with sodium azide followed by reduction (e.g., with LiAlH₄ or by catalytic hydrogenation) is a highly reliable method. nih.gov

These methods provide a versatile toolkit for the installation of the aminomethyl group, allowing for the completion of the synthesis of the target compound from a range of advanced intermediates.

Gabriel Amine Synthesis and its Adaptations for Bicyclic Systems

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation often encountered in direct alkylation with ammonia. masterorganicchemistry.comthermofisher.comyoutube.com The process involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine. masterorganicchemistry.com This method is particularly well-suited for the synthesis of primary amines from primary alkyl halides.

While specific examples detailing the Gabriel synthesis of this compound are not prevalent in the reviewed literature, the methodology can be adapted for bicyclic systems. The key precursor would be a (6-oxabicyclo[3.2.1]octan-5-yl)methyl halide. The reaction would proceed in two main steps:

N-Alkylation: Potassium phthalimide is reacted with the (6-oxabicyclo[3.2.1]octan-5-yl)methyl halide in a polar aprotic solvent such as dimethylformamide (DMF).

Deprotection: The resulting N-((6-oxabicyclo[3.2.1]octan-5-yl)methyl)phthalimide is then cleaved to release the desired primary amine. This is commonly achieved by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis. thermofisher.com

The stereochemistry at the 5-position of the bicyclic system is a critical consideration. The SN2 nature of the alkylation step means that if the starting halide has a defined stereocenter at the point of attachment, the reaction will proceed with inversion of configuration. However, in the case of a methyl halide attached to the bicyclic core, the stereochemistry of the ring itself should be retained.

Table 1: Illustrative Conditions for Gabriel Synthesis of Primary Amines from Alkyl Halides

StepReagents & ConditionsSubstrate ExampleProduct ExampleTypical YieldReference
N-AlkylationPotassium phthalimide, DMF, heatBenzyl chlorideN-Benzylphthalimide>90% masterorganicchemistry.com
HydrazinolysisHydrazine hydrate, ethanol, refluxN-AlkylphthalimidePrimary amine80-95% thermofisher.com

Amine Functionalization through Nucleophilic Substitution Reactions

The introduction of an amine functionality via nucleophilic substitution is a cornerstone of organic synthesis. For a substrate like the 6-oxabicyclo[3.2.1]octane system, a common strategy involves the displacement of a suitable leaving group on the methyl side chain with a nitrogen nucleophile. A particularly effective approach is the use of sodium azide, followed by reduction of the resulting azide to the primary amine. This two-step process is often preferred over direct amination as it avoids the issue of overalkylation and provides a clean route to the primary amine. acs.org

The synthesis would typically start from (6-oxabicyclo[3.2.1]octan-5-yl)methanol, which can be converted to a tosylate or a halide to introduce a good leaving group. The subsequent reaction with sodium azide, typically in a polar aprotic solvent like DMF, yields the corresponding azidomethyl derivative. The final step is the reduction of the azide to the amine, which can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ and Pd/C) or reduction with lithium aluminum hydride (LiAlH₄). d-nb.info

A patent for the synthesis of the anticoagulant Edoxaban, which features a bicyclic core, details the use of sodium azide in a nucleophilic substitution reaction, highlighting the industrial applicability of this method for complex molecules. acs.org

Table 2: Representative Nucleophilic Substitution Route to Bicyclic Amines

StepSubstrateReagentsSolventConditionsProductReference
Azide FormationBicyclic methyl tosylateSodium azide (NaN₃)DMF5-35 °C, 3hBicyclic methyl azide acs.org
Azide ReductionBicyclic methyl azideH₂, Pd/CMethanolRoom TemperatureBicyclic methanamine d-nb.info

Reduction Strategies for Nitrile and Amide Precursors to Amines

The reduction of nitriles and amides provides another robust pathway to primary amines, including those with complex bicyclic scaffolds. These methods are particularly useful as the nitrile and amide functional groups can often be introduced through well-established synthetic routes.

Reduction of Nitriles:

The nitrile precursor, (6-oxabicyclo[3.2.1]octan-5-yl)acetonitrile, can be synthesized, for example, by the reaction of a corresponding halide with sodium cyanide. The subsequent reduction of the nitrile to the primary amine can be accomplished using several powerful reducing agents. Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is a common and effective method. iitm.ac.in Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. d-nb.info

Reduction of Amides:

Similarly, the amide precursor, (6-oxabicyclo[3.2.1]octan-5-yl)acetamide, can be reduced to afford the target amine. Lithium aluminum hydride is the reagent of choice for this transformation, as it efficiently reduces amides to amines without affecting the bicyclic ether core. rsc.org Research on the synthesis of 6-azabicyclo[3.2.1]octan-3-ones from a 6-oxabicyclo[3.2.1]oct-3-en-7-one precursor has demonstrated the successful use of LiAlH₄ to reduce an amide intermediate within a similar bicyclic system. rsc.org This provides strong evidence for the viability of this approach for the synthesis of this compound.

Table 3: Common Reduction Strategies for Nitrile and Amide Precursors

PrecursorReducing AgentSolventConditionsProductReference
NitrileH₂ / Pd/CEthanolRT, atmospheric pressurePrimary Amine iitm.ac.in
NitrileLiAlH₄ then H₂ODiethyl etherRefluxPrimary Amine d-nb.info
AmideLiAlH₄ then H₂OTHFRefluxPrimary Amine rsc.org

Reactivity and Transformations of the 6 Oxabicyclo 3.2.1 Octane Scaffold

Reactivity Profile of the Bridged Ether Core

The inherent structural features of the 6-oxabicyclo[3.2.1]octane core, including the bridged ether linkage, dictate its susceptibility to various chemical transformations.

Nucleophilic Reactivity and Ring-Opening Reactions

The carbonyl group in derivatives such as 8-oxabicyclo[3.2.1]oct-6-en-3-one is a primary site for nucleophilic attack, providing a direct route for further functionalization of the molecule. smolecule.com Ring-opening reactions of the oxabicyclo[3.2.1]octane system can be initiated by nucleophiles. For instance, treatment of oxabicyclo[3.2.1] compounds with anionic species can lead to intramolecular ring opening, forming new carbocyclic systems such as bicyclo[5.3.0]decenes.

A study demonstrated the regioselective nucleophilic ring-opening at the C3 position of an 8-azabicyclo[3.2.1]octane derivative, which is analogous to the oxabicyclo scaffold. uni-regensburg.de This highlights the influence of the bicyclic framework on the direction of nucleophilic attack. The oxygen bridge in the bicyclic structure can also be cleaved under specific reaction conditions, leading to a variety of products depending on the substituents present. smolecule.com

Electrophilic Activation and Substitution Patterns

The 6-oxabicyclo[3.2.1]octane scaffold can undergo electrophilic substitutions, which modify the compound's properties and expand its synthetic utility. smolecule.com For example, the addition of bromine to 8-oxabicyclo[3.2.1]oct-6-en-2-one in dichloromethane at low temperatures is highly stereoselective and regioselective. Further bromination in acetic acid can stereoselectively yield a tribromo derivative.

An iodobenzene-catalyzed cyclization of allyl substrates has been reported to directly produce oxabicyclo[3.2.1]octane derivatives. acs.org This reaction is proposed to proceed through an iodonium intermediate followed by intramolecular nucleophilic cyclization. acs.org The reaction's sensitivity to substituents on the allyl group was noted, with yields diminishing significantly with groups other than hydrogen at the 2-position. acs.org

Influence of Ring Strain and Homoconjugation on Reactivity

The inherent ring strain in bridged bicyclic compounds like the 6-oxabicyclo[3.2.1]octane system renders even unactivated olefins relatively reactive. acs.org This strain, along with homoconjugation effects, contributes to the facile nature of Diels-Alder reactions with oxabicyclo[3.2.1]octadiene derivatives. acs.org These reactions proceed with a high degree of stereochemical control and in good to excellent yields, offering access to bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane systems. acs.org The constrained nature of the bicyclic framework is expected to impart high facial selectivity on cycloaddition reactions. acs.org

Functional Group Interconversions on the Oxabicyclo[3.2.1]octane Framework

Modifications to the functional groups appended to the 6-oxabicyclo[3.2.1]octane scaffold are crucial for the synthesis of diverse and complex target molecules.

Oxidation and Reduction Reactions for Scaffold Modification

Redox reactions are fundamental for altering the oxidation state of functional groups on the oxabicyclo[3.2.1]octane framework. For example, the ketone functionality in 6-oxabicyclo[3.2.1]octan-4-one can be reduced to the corresponding alcohol, providing a handle for further transformations. Radical-based oxidation has also been employed in the divergent synthesis of meroterpenoids containing the 6-oxabicyclo[3.2.1]octane fragment. beilstein-journals.org For instance, the radical oxidation of a precursor in the presence of dioxygen and sunlight or a catalytic amount of Mn(OAc)₃ led to the formation of hydroperoxide intermediates, which could be further elaborated. beilstein-journals.org

Reaction TypeReagentsProduct TypeReference
ReductionLithium aluminum hydrideAlcohol derivatives smolecule.com
OxidationDioxygen, sunlight, or Mn(OAc)₃Hydroperoxides beilstein-journals.org

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the 6-oxabicyclo[3.2.1]octane scaffold introduces a versatile functional group for subsequent carbon-carbon bond-forming reactions. As previously mentioned, stereoselective bromination of an 8-oxabicyclo[3.2.1]oct-6-en-2-one derivative has been achieved. The resulting dibromoenone moiety is amenable to a wide range of transformations, including substitutions and cross-coupling reactions. acs.org These reactions form the basis for the annulation of this part of the bicyclic synthon, demonstrating the utility of halogenated intermediates in complex molecule synthesis. acs.org

Halogenation ReagentSubstrateProduct
Bromine (Br₂) in CH₂Cl₂8-oxabicyclo[3.2.1]oct-6-en-2-one derivativeStereoselective dibromo adduct
Bromine (Br₂) in AcOHDibromo adductStereoselective tribromo derivative

Derivatization of Hydroxyl and Carbonyl Moieties

Functional groups such as hydroxyl and carbonyl moieties on the 6-oxabicyclo[3.2.1]octane skeleton serve as versatile handles for further molecular elaboration. The stereochemical and electronic environment of the bicyclic system dictates the outcome of their derivatization.

Ketones are common functional groups within this scaffold, often introduced via cycloaddition reactions. acs.org The reduction of these carbonyl groups typically proceeds with high stereoselectivity due to steric hindrance from the bridged structure. For instance, the reduction of 2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one with lithium aluminum hydride yields the corresponding endo-3-alcohol with high selectivity. acs.org Similarly, NaBH4 reduction of 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one exclusively produces the endo-2-ol, demonstrating the directing effect of the bicyclic frame. scispace.com

Hydroxyl groups on the scaffold can be readily derivatized under standard conditions. The conversion of a stereoselectively obtained alcohol to its benzoate ester has been demonstrated using benzoyl chloride and pyridine. scispace.com Further transformations can involve the cleavage of the ether bridge. For example, treatment of certain dechlorinated 8-oxabicyclo[3.2.1]oct-6-en-3-ones with trimethylsilyl triflate and triethylamine can open the ether bridge to form tropones. acs.org

Other transformations include the conversion of hydroxyl groups back to ketones via oxidation or their use in directing subsequent reactions. In one instance, a hydroxyl group on a 3-cyclohexenemethanol derivative is used to initiate an intramolecular cyclization with benzeneselenenyl chloride, forming the 6-oxabicyclo[3.2.1]octane ring system in a highly regioselective manner. oup.com

Table 1: Selected Derivatization Reactions of Carbonyl and Hydroxyl Groups

Starting MaterialReagent(s)ProductSelectivity/Yield
8-Oxabicyclo[3.2.1]oct-6-en-3-one derivativeZn-Cu coupleDechlorinated ketoneGood yield
2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octan-3-oneLiAlH4endo-3-AlcoholHighly stereoselective
3-exo,6-exo,7-endo-Tribromo-8-oxabicyclo[3.2.1]octan-2-oneNaBH4endo-2-AlcoholExclusive
3-exo,6-exo,7-endo-Tribromo-8-oxabicyclo[3.2.1]octan-2-endo-olBenzoyl Chloride, PyridineBenzoate ester98% yield
3-CyclohexenemethanolBenzeneselenenyl chloride4-exo-Phenylseleno-6-oxabicyclo[3.2.1]octane74% yield

Reaction Mechanisms and Selectivity Control

The inherent conformational rigidity of the 6-oxabicyclo[3.2.1]octane scaffold is a determining factor in controlling the selectivity of its functionalization. Both regioselectivity and stereoselectivity are critical considerations in synthetic strategies involving this framework.

Regioselectivity and Stereoselectivity in Functionalization Reactions

The facial selectivity of reactions on the 6-oxabicyclo[3.2.1]octane system is often high. Electrophilic additions to unsaturated derivatives, for example, are strongly influenced by the steric hindrance of the bridged structure. The addition of bromine to 8-oxabicyclo[3.2.1]oct-6-en-2-one occurs with high stereo- and regioselectivity. scispace.com This control is attributed to steric factors and the electronic influence of homoconjugated carbonyl groups. scispace.com

Cascade reactions have proven to be a powerful method for the diastereoselective construction of the oxabicyclo[3.2.1]octane ring system. A gold-catalyzed cascade reaction of 1-ethynyl-cyclohexane-trans-1,4-diol derivatives allows for the synthesis of the scaffold bearing two oxygenated quaternary chiral centers with high diastereoselectivity. nih.gov Similarly, an aza-Prins cyclization can be employed to construct related aza-bicyclo[3.2.1]octane scaffolds in a highly diastereoselective manner. acs.org

Table 2: Examples of Selective Functionalization Reactions

Reaction TypeSubstrateKey ReagentsOutcomeReference
Electrophilic Addition8-Oxabicyclo[3.2.1]oct-6-en-2-oneBr2, CH2Cl2High stereo- and regioselectivity scispace.com
Cascade Cyclization1-Ethynyl-cyclohexane-trans-1,4-diolPh3PAuNTf2Diastereoselective formation of the oxabicyclo[3.2.1]octane scaffold nih.gov
Aza-Prins Cyclization(R)-2,3-Di-O-benzylglyceraldehydeN-tosyl homoallylamineHighly diastereoselective construction of a 6-oxa-2-azabicyclo[3.2.1]octane derivative acs.org
Bridge Cleavage8-Oxabicyclo[3.2.1]octenyl sulfoneOrganolithium reagentsRegio- and stereocontrolled syn SN2' opening researchgate.net

Role of Intermediates in Bicyclic Transformations

The mechanisms of many transformations involving the 6-oxabicyclo[3.2.1]octane scaffold proceed through distinct and often highly reactive intermediates that govern the reaction pathway.

In gold-catalyzed cascade reactions for the synthesis of this scaffold, several key intermediates are proposed. The reaction is thought to begin with the nucleophilic addition of a hydroxyl group onto a gold-activated alkyne, forming an exo-cyclic enol ether intermediate. nih.gov This intermediate can then isomerize into a highly strained oxonium ion. A subsequent semi-pinacol-type 1,2-alkyl migration of this oxonium intermediate leads to the formation of the final bridged bicyclic product. nih.gov

Another set of important intermediates, gold vinyl carbenoids or allenes, are formed in transformations of glycal-linked enynes bearing propargylic carboxylates. rsc.org It is proposed that a gold catalyst facilitates a 1,3-acyloxy migration to form a nucleophilic allene intermediate. This intermediate then participates in an intramolecular Ferrier reaction, initiated by the gold catalyst acting as a Lewis acid, which leads to an allylic oxocarbenium ion that cyclizes to form the final 8-oxabicyclo[3.2.1]octane product. rsc.org Isotopic labeling experiments have confirmed that the reaction proceeds exclusively through the allene intermediate. rsc.org

Understanding the formation and subsequent reactivity of these intermediates is paramount for predicting and controlling the outcomes of complex transformations, enabling the efficient and selective synthesis of molecules based on the 6-oxabicyclo[3.2.1]octane scaffold.

Computational and Theoretical Investigations of 6 Oxabicyclo 3.2.1 Octan 5 Yl Methanamine and Analogs

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations have become indispensable for the accurate determination and confirmation of molecular structures. Methods like Density Functional Theory (DFT) allow for the precise modeling of electronic structure, which in turn enables the prediction of spectroscopic properties and the exploration of reaction pathways.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating complex organic reaction mechanisms. By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface of a reaction, providing critical insights into its feasibility, kinetics, and selectivity.

For reactions involving the 6-oxabicyclo[3.2.1]octane framework, DFT studies can clarify the stereochemical and regiochemical outcomes. For instance, in nucleophilic substitution or ring-opening reactions, DFT calculations can determine the activation energies for different possible pathways. acs.org Theoretical investigations on related bridged systems have successfully identified rate-determining steps and elucidated the role of catalysts in complex transformations. researchgate.net Conceptual DFT (CDFT) further enhances this understanding by using calculated electronic properties to predict the intrinsic reactivity of different sites within a molecule. mdpi.com This approach allows for the characterization of nucleophilic and electrophilic centers, predicting how the molecule will interact with other reagents. mdpi.com

Reaction PathwayReactant Complex (kcal/mol)Transition State (TS) (kcal/mol)Product Complex (kcal/mol)Activation Energy (ΔE‡) (kcal/mol)
Path A: SN2 at C7 0.0+25.8-10.2+25.8
Path B: SN2 at C5 0.0+31.4-8.5+31.4
Path C: Ring Opening 0.0+45.1+5.3+45.1

This table presents hypothetical DFT-calculated relative energies for different reaction pathways of a (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine derivative. The lower activation energy for Path A suggests it is the most kinetically favorable route.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. The prediction of NMR chemical shifts through quantum chemical calculations provides a powerful method for confirming proposed structures, especially for complex molecules with ambiguous stereochemistry. nih.govnih.gov

The standard approach involves optimizing the molecular geometry using DFT and then calculating the NMR shielding tensors, typically employing the Gauge-Including Atomic Orbital (GIAO) method. acs.org These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, chemists can validate a structural assignment with a high degree of confidence. acs.org Sophisticated statistical methods, such as the DP4 probability analysis, have been developed to formalize this comparison and provide a quantitative measure of the likelihood that a given structure corresponds to the experimental data. scielo.br

Atom NumberExperimental δ (ppm)Calculated δ (ppm)Δδ (ppm)
¹H NMR
H13.984.05-0.07
H54.354.41-0.06
H8a (exo)2.952.90+0.05
H8b (endo)2.782.75+0.03
¹³C NMR
C175.476.1-0.7
C580.180.9-0.8
C845.244.8+0.4
C434.635.1-0.5

This table provides a hypothetical comparison of experimental NMR chemical shifts for this compound with values predicted by DFT calculations. The small differences (Δδ) between experimental and calculated values support the proposed structure.

Conformational Analysis and Energetics of Bridged Systems

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. For bridged bicyclic systems like 6-oxabicyclo[3.2.1]octane, conformational analysis is essential for understanding their inherent stability and how they interact with other molecules.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational landscape of molecules. nih.gov By using a classical force field to describe the energy of a molecule as a function of its geometry, MM can rapidly calculate the relative energies of different conformers. For the 6-oxabicyclo[3.2.1]octane skeleton, these calculations can identify the most stable conformations, such as the preferred chair or boat arrangements of the six-membered ring, and quantify the energy barriers between them. researchgate.net

Molecular dynamics (MD) simulations build upon this by introducing thermal motion, allowing the molecule's dynamic behavior to be simulated over time. mdpi.com MD simulations can reveal the accessible conformations under specific conditions (e.g., in solution) and the timescales of conformational changes. researchgate.net This information is particularly valuable for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%) at 298 K
Chair -55.8°0.0075.3
Twist-Boat +30.5°1.2513.1
Boat +0.1°5.500.1
Half-Chair -25.2°0.8511.5

This table shows hypothetical results from a conformational analysis of the 6-oxabicyclo[3.2.1]octane ring system, indicating the chair conformer is the most stable.

The geometry of bicyclic systems inherently introduces ring strain, which is a form of potential energy that arises from deviations from ideal bond angles, bond lengths, and torsional angles. This strain significantly influences the molecule's reactivity, as chemical reactions that relieve strain are often thermodynamically favorable. researchgate.net

Computational methods can quantify the strain energy by comparing the calculated heat of formation of the bicyclic molecule with that of a hypothetical, strain-free acyclic analog. The 6-oxabicyclo[3.2.1]octane system, composed of fused six- and five-membered rings, possesses moderate strain. This strain is concentrated in the bridgehead carbons and the bonds connecting the two rings. scilit.com The formation of this unique bicyclic system in some natural products has been computationally linked to high-energy twist-boat conformers of precursors, highlighting the role of strain in directing biosynthetic pathways. oup.comnih.gov Understanding the magnitude and distribution of this strain is key to predicting the molecule's stability and its propensity to undergo ring-opening or rearrangement reactions. acs.org

Theoretical Models for Reactivity and Selectivity

Predicting how and where a molecule will react is a central goal of theoretical chemistry. For this compound, theoretical models can forecast its behavior in various chemical environments, guiding synthetic efforts and providing mechanistic hypotheses.

Models based on Frontier Molecular Orbital (FMO) theory and Conceptual Density Functional Theory (CDFT) are particularly powerful. mdpi.com FMO theory examines the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals can predict whether a reaction is favorable and at which atomic sites it is most likely to occur.

CDFT provides a suite of reactivity indices derived from the molecule's response to a change in its number of electrons. mdpi.com These indices, such as electronegativity, chemical hardness, and the Fukui function, quantify the electrophilic and nucleophilic character of the molecule as a whole and of individual atoms within it. mdpi.com For this compound, these models can identify the nucleophilic nitrogen atom of the amine as a primary site for reaction with electrophiles, while also highlighting potential electrophilic sites on the carbon skeleton for attack by nucleophiles. Such quantitative structure-reactivity models can be extended to predict reaction rates and selectivities with remarkable accuracy. rsc.org

Atomic SiteFukui Function (f⁻) (Nucleophilic Attack)Fukui Function (f⁺) (Electrophilic Attack)Predicted Reactivity
N (amine) 0.0150.350Strongly nucleophilic
C1 0.0890.045Moderately electrophilic
C5 0.1120.031Most electrophilic carbon
C8 (amine) 0.1050.098Moderately electrophilic

This table displays hypothetical CDFT-calculated Fukui functions for selected atoms in this compound. A high f⁻ value indicates susceptibility to nucleophilic attack (electrophilicity), while a high f⁺ value indicates susceptibility to electrophilic attack (nucleophilicity).

Predicting Cycloaddition Behavior

The rigid, strained framework of 6-oxabicyclo[3.2.1]octane and its derivatives makes them interesting substrates for various cycloaddition reactions, a key strategy for building molecular complexity. nih.gov Computational studies have been instrumental in predicting and rationalizing the outcomes of these transformations.

Theoretical assessments, often using DFT methods at levels like B3LYP/6-31G(d), have been employed to explore the feasibility and mechanisms of cycloaddition reactions. acs.org For instance, in reactions involving analogs like 3-oxidopyraziniums with dipolarophiles, calculations can determine whether the reaction proceeds via a 1,3-dipolar cycloaddition to directly form a diazabicyclo[3.2.1]octane system or through other pathways. acs.org These theoretical models can elucidate complex domino processes that may involve an initial cycloaddition followed by skeletal rearrangements. acs.orgresearchgate.net

The regioselectivity and stereoselectivity of cycloadditions are major focuses of computational prediction. Studies on intramolecular 1,3-dipolar nitrone cycloadditions to form complex bicyclo[3.2.1]octane scaffolds have demonstrated the power of theoretical approaches to rationalize high yields and specific diastereoselectivity observed experimentally. dergipark.org.tr Similarly, the highly diastereoselective nature of intramolecular oxidopyrylium-alkene [5+2] cycloadditions, which construct the 8-oxabicyclo[3.2.1]octane core, can be explained by proposing stereochemical models based on the computed transition states of the oxidopyrylium ylide intermediate. nih.gov

Computational findings from various studies on analogous bicyclic systems are summarized below, highlighting the predictive power of these methods in understanding cycloaddition reactivity.

Reaction TypeComputational MethodKey Prediction/FindingReference
1,3-Dipolar CycloadditionDFT B3LYP/6-31G(d)Formation of diazabicyclo[3.2.1]octane is a direct cycloaddition, not via an aza-Diels-Alder intermediate. acs.org
[5+2] Oxidopyrylium CycloadditionStereochemical ModelingAlkoxy substituents and tether length on the alkene chain are responsible for the degree of stereoselectivity. nih.gov
Diels-Alder ReactionNot SpecifiedEnhanced reactivity of oxabicyclo[3.2.1]octadiene dienophiles is attributed to strain and electronic effects. acs.orgacs.org
Intramolecular Nitrone CycloadditionDFTRationalizes the observed high regio- and diastereoselectivity in the synthesis of complex bicyclo[3.2.1]octane scaffolds. dergipark.org.tr

These theoretical investigations are vital for predicting how the specific stereochemistry and substitution patterns of a molecule like this compound would influence its participation in cycloaddition reactions, guiding the design of synthetic strategies to access more complex and potentially bioactive molecules.

Understanding Electronic Effects (e.g., Homoconjugation)

The electronic properties of the 6-oxabicyclo[3.2.1]octane framework are significantly influenced by its three-dimensional structure. The fixed spatial arrangement of orbitals can lead to through-space interactions, a phenomenon known as homoconjugation. Computational methods are essential for identifying and quantifying these effects.

Homoconjugation involves the interaction between π-orbitals or a π-orbital and a lone pair that are not formally conjugated but are positioned in close proximity by the molecular scaffold. In bicyclic frameworks, this through-space interaction of orbitals can significantly impact the molecule's reactivity and chiroptical properties. mdpi.com The exceptional reactivity of some oxabicyclo[3.2.1]octane derivatives as dienophiles in Diels-Alder reactions has been attributed in part to these homoconjugation effects, in addition to ring strain. acs.orgacs.org

Time-dependent DFT (TD-DFT) calculations are particularly useful for studying the electronic transitions and chiroptical properties that arise from these interactions. mdpi.com In studies of analogous bicyclic systems containing two unsaturated chromophores, TD-DFT calculations have suggested that substantial through-space interaction of π orbitals exists. mdpi.comnih.gov This interaction leads to the formation of delocalized, homoconjugated molecular orbitals, which can be visualized and their energy levels calculated. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic communication between different parts of the molecule. mdpi.com

The table below presents conceptual data derived from computational studies on analogous bicyclic systems, illustrating how electronic effects are analyzed.

System StudiedComputational MethodFindingImplicationReference
Bicyclo[3.3.1]nonane dinitrileTD-DFTEvidence of substantial through-space interaction (homoconjugation) of π orbitals.Explains observed chiroptical properties (Circular Dichroism spectra) and non-exciton-type coupling. mdpi.comnih.gov
Oxabicyclo[3.2.1]octadieneNot SpecifiedHigh reactivity in Diels-Alder reactions attributed to a combination of strain and homoconjugation.Electronic delocalization lowers the activation energy for cycloaddition. acs.orgacs.org

For this compound, the lone pair of electrons on the bridge oxygen and the nitrogen of the aminomethyl group could potentially engage in through-bond or through-space interactions with other functional groups or unsaturated analogs. Computational analysis would be necessary to determine the extent of such electronic effects and to predict their influence on the compound's chemical behavior and spectroscopic properties.

Applications in Advanced Organic Synthesis and Chemical Biology Research

(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine as a Key Synthetic Intermediate

The inherent structural features of this compound, particularly the bridged bicyclic ether system and the primary amine functionality, make it a versatile and valuable intermediate in synthetic chemistry. The amine group provides a reactive handle for a wide array of chemical transformations, allowing for its elaboration into more complex molecular architectures.

The 6-oxabicyclo[3.2.1]octane core is a recurring motif in a variety of natural products, especially among fungal meroterpenoids which often exhibit significant biological activities. nih.govcapes.gov.br Consequently, derivatives of this scaffold, such as this compound, are crucial building blocks in efforts to synthesize these complex molecules. semanticscholar.org The synthesis of such intricate structures is a significant challenge in organic chemistry, and access to key intermediates like the 6-oxabicyclo[3.2.1]octane system is critical for the success of these multi-step sequences. researchgate.net The methanamine derivative, in particular, offers a nucleophilic site that can be readily functionalized, enabling chemists to forge new carbon-nitrogen or carbon-carbon bonds necessary to construct the target natural product.

The concept of divergent synthesis, wherein a common molecular scaffold is elaborated into a wide array of distinct products, is a cornerstone of modern drug discovery and chemical biology. researchgate.netbeilstein-journals.org The rigid framework of this compound makes it an excellent starting point for the creation of diversified molecular libraries. dtu.dk By leveraging the reactivity of the amine group, chemists can introduce a variety of substituents and functional groups, rapidly generating a collection of structurally related but chemically diverse compounds. dtu.dk These libraries, which feature a well-defined three-dimensional core, are invaluable for screening against biological targets to identify new lead compounds for drug development. researchgate.netbeilstein-journals.org The use of a common intermediate ensures synthetic efficiency while allowing for systematic exploration of the chemical space around the bicyclic core. beilstein-journals.org

Incorporation into Natural Product Total Synthesis Efforts

The total synthesis of natural products containing the 6-oxabicyclo[3.2.1]octane core provides a platform for developing and showcasing novel synthetic strategies. The presence of this bicyclic ether system imparts significant structural complexity and rigidity, making it a challenging and attractive target for synthetic chemists.

Several innovative strategies have been developed to construct the 6-oxabicyclo[3.2.1]octane skeleton within the context of natural product synthesis. These methods often represent the key, complexity-building steps of the entire synthetic route. For instance, radical-based cyclizations have proven effective in forging the bicyclic ring system. nih.govbeilstein-journals.org Another powerful approach involves a silica-gel-promoted semipinacol rearrangement to form the core structure. researchgate.net These advanced chemical transformations have been successfully applied to the total synthesis of various meroterpenoids. nih.gov

Below is a table summarizing key natural products that feature the 6-oxabicyclo[3.2.1]octane core and the synthetic strategies employed to construct it.

Natural Product FamilyKey Synthetic Strategy for Core ConstructionReference
Magninoids & Guignardones Bioinspired oxidative radical-initiated cyclization nih.gov
Aspergillin PZ Biomimetic vinylogous Prins reaction nih.gov
Various Fungal Meroterpenoids Silica-gel-promoted semipinacol rearrangement researchgate.net
Berkeleyone A Epoxide-initiated polycyclization and isomerization-cyclization cascade semanticscholar.org

Biomimetic synthesis, which seeks to mimic nature's own synthetic routes, offers an elegant and often efficient approach to complex molecules. nih.gov The 6-oxabicyclo[3.2.1]octane core has been a feature in such bio-inspired synthetic endeavors. nih.gov A notable example is the synthesis of aspergillin PZ, a pentacyclic natural product containing the oxabicyclo[3.2.1]octane subunit. nih.gov Researchers hypothesized that its biogenetic precursor is aspochalasin D, and they successfully developed a laboratory synthesis that proceeds through a proposed "vinylogous Prins reaction" to construct the intricate core, validating their biomimetic hypothesis. nih.gov Such strategies not only provide access to the target molecule but also offer insights into its potential biosynthesis in nature.

Design and Synthesis of Conformationally Restricted Analogs for Biological Research

The rigid bicyclic structure of the 6-oxabicyclo[3.2.1]octane system is a highly desirable feature for the design of molecular probes and therapeutic candidates. By incorporating this scaffold into a molecule, chemists can significantly reduce its conformational flexibility. d-nb.info

Furthermore, these conformationally restricted analogs are invaluable for studying structure-activity relationships (SAR). researchgate.net By systematically varying the substituents on the rigid core and observing the effects on biological activity, scientists can gain a precise understanding of the molecular interactions required for a desired biological effect. This knowledge is crucial for the rational design of more potent and selective drugs. The 6-oxabicyclo[3.2.1]octane framework, therefore, serves as an important scaffold for creating sophisticated molecular tools to probe biological systems. researchgate.net

Exploration as Peptidomimetics and Constrained Amino Acid Surrogates

The quest for novel therapeutic agents has led researchers to explore beyond traditional peptide-based drugs, venturing into the realm of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but with enhanced properties such as increased stability against enzymatic degradation and improved bioavailability. A key strategy in the design of peptidomimetics is the incorporation of conformationally restricted amino acids (CRAAs), which lock the molecule into a specific bioactive conformation. The rigid bicyclic structure of this compound makes it an attractive scaffold for the development of such constrained amino acid surrogates. d-nb.info

The inherent rigidity of the 6-oxabicyclo[3.2.1]octane framework can be exploited to mimic the secondary structures of peptides, such as β-turns and α-helices, which are often crucial for biological activity. By presenting the aminomethyl group in a well-defined spatial orientation, this scaffold can effectively act as a surrogate for natural amino acid residues, thereby constraining the conformational freedom of a peptide chain into which it is incorporated. This conformational restriction can lead to higher binding affinity and selectivity for biological targets. d-nb.info

The synthesis of peptidomimetics incorporating bicyclic scaffolds is a well-established approach in medicinal chemistry. For instance, various azabicyclo[X.Y.0]alkanone amino acids have been successfully used to create constrained dipeptides that mimic natural secondary structures. While specific studies on the direct incorporation of this compound into peptide sequences are not extensively documented, the principles guiding the use of other bicyclic systems are directly applicable. The development of synthetic routes to derivatives of this compound would enable its exploration as a novel building block in the creation of new peptidomimetics with potentially enhanced therapeutic profiles.

Development of Ligands for Biochemical Interaction Studies

The development of selective ligands is fundamental to understanding and modulating the function of biological macromolecules. The unique three-dimensional structure of this compound provides a versatile scaffold for the design of ligands intended for biochemical interaction studies. Its rigid framework allows for the precise positioning of functional groups that can interact with specific binding pockets on proteins, such as receptors, enzymes, and transporters.

Derivatives of related bicyclic structures, such as 8-azabicyclo[3.2.1]octanes (tropanes), have been extensively studied as ligands for various biological targets, including the dopamine (B1211576) and serotonin (B10506) transporters. researchgate.net These studies have demonstrated that modifications to the bicyclic core can significantly impact binding affinity and selectivity. researchgate.net Similarly, the 6-oxabicyclo[3.2.1]octane skeleton offers a distinct structural motif that can be functionalized to probe the chemical space around a biological target. The primary amine of this compound serves as a convenient handle for the introduction of various pharmacophoric elements through standard chemical transformations.

For example, acylation or alkylation of the amino group can introduce moieties that mimic the side chains of natural amino acids or other known binding motifs. Furthermore, the bicyclic ring system itself can be modified to optimize steric and electronic interactions with a target protein. The development of a library of derivatives based on this scaffold would provide valuable tools for structure-activity relationship (SAR) studies, aiding in the identification of key interactions that govern molecular recognition.

Application in Click Chemistry for Bioconjugation Research

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a powerful tool for bioconjugation, the process of linking molecules to biological systems. The this compound scaffold can be readily adapted for use in click chemistry applications.

The primary amine of this compound provides a straightforward point of attachment for either an azide (B81097) or a terminal alkyne functionality. For instance, reaction with an azide-containing activated ester or an alkyne-containing acyl chloride would yield the corresponding functionalized bicyclic compound. These derivatives can then be "clicked" onto a biomolecule of interest that has been tagged with the complementary reactive partner.

The rigid nature of the 6-oxabicyclo[3.2.1]octane core can serve as a stable linker, holding the conjugated entities at a fixed distance and orientation. This can be particularly advantageous in applications such as the development of antibody-drug conjugates (ADCs), where precise control over the linkage between the antibody and the cytotoxic payload is crucial for efficacy and safety. nih.gov While specific examples of this compound in click chemistry are not yet prevalent in the literature, the versatility of the scaffold and the robustness of click chemistry suggest a promising future for its application in bioconjugation research.

Future Research Trajectories for 6 Oxabicyclo 3.2.1 Octan 5 Yl Methanamine Chemistry

Development of Novel and Green Synthetic Methodologies

A primary focus of future research will be the innovation of synthetic routes that are not only efficient but also environmentally benign. This involves creating enantiomerically pure versions of the molecule and adopting sustainable practices to reduce the environmental impact of chemical synthesis.

Catalytic Asymmetric Synthesis of Enantiopure Isomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods to selectively synthesize single enantiomers of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine is a critical research objective. While the asymmetric synthesis of the parent 8-oxabicyclo[3.2.1]octane core has been achieved through various elegant strategies, applying these to the specific methanamine target presents a fresh challenge.

Future work will likely build upon existing methodologies for related oxabicyclic systems. These include:

Dual-Catalyst Systems: The use of a dual catalyst system, combining an achiral thiourea (B124793) and a chiral primary aminothiourea, has proven effective for highly enantioselective intermolecular [5+2] cycloadditions to form 8-oxabicyclo[3.2.1]octane derivatives. nih.gov Adapting this organocatalytic approach could provide a metal-free pathway to enantiopure precursors of this compound.

Transition Metal Catalysis: Platinum- and gold-catalyzed reactions have shown considerable promise. For instance, a catalytic asymmetric [3+2] cycloaddition of platinum-containing carbonyl ylides with vinyl ethers has been developed to produce 8-oxabicyclo[3.2.1]octane derivatives with high enantiomeric excess. elsevierpure.comacs.orgnih.gov Similarly, gold(I)-catalyzed tandem reactions, such as 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived enynes, offer an efficient route to enantiomerically pure 8-oxabicyclo[3.2.1]octanes. rsc.orgrsc.orgnih.govrsc.org Future research will aim to adapt these powerful transition metal-catalyzed methods to substrates suitable for conversion to the target aminomethyl compound.

The table below summarizes promising catalytic systems that could be explored for the asymmetric synthesis of the this compound core.

Catalytic SystemReaction TypePotential Advantages
Chiral Aminothiourea / Achiral Thiourea[5+2] CycloadditionMetal-free, high enantioselectivity. nih.gov
PtCl₂-Walphos / AgSbF₆[3+2] CycloadditionHigh yields and enantioselectivities (>90% ee). acs.org
Gold(I) ComplexesTandem Migration/RearrangementHigh efficiency and complete diastereoselectivity from readily available chiral precursors. rsc.orgnih.gov
Chiral Rhodium(II) ComplexesCycloadditionDirect synthesis of optically active derivatives with high enantioselectivity. smolecule.com

Sustainable Synthesis Approaches for Oxabicyclic Compounds

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. nih.gov Future syntheses of this compound and related compounds will prioritize sustainability by incorporating several key approaches. jddhs.com

Key green chemistry strategies applicable to oxabicyclic compound synthesis include:

Alternative Solvents: Replacing traditional hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents is a primary goal. Ethers themselves are often used as solvents due to their stability and ability to dissolve a range of compounds, but their synthesis should also follow green principles. alfa-chemistry.com

Energy-Efficient Methods: Innovative techniques such as microwave-assisted and sonochemical reactions can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comalfa-chemistry.com

Catalysis: The use of catalysts, particularly biocatalysts (enzymes) and heterogeneous catalysts, is central to green chemistry. These catalysts can operate under mild conditions, are often highly selective, and can be recycled and reused, minimizing waste. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle. nih.gov One-pot and multicomponent reactions are powerful tools for achieving this goal. nih.gov

Exploration of Unique Reactivity Patterns

The rigid, bicyclic structure of this compound imparts unique reactivity that is ripe for exploration. Future research will focus on leveraging this inherent reactivity to develop novel chemical transformations and build molecular complexity efficiently.

Cascade Reactions and Tandem Processes Involving the Bicyclic Core

Cascade reactions, where multiple bonds are formed in a single operation, offer a highly efficient means of constructing complex molecules from simple precursors. x-mol.net The oxabicyclo[3.2.1]octane skeleton is an ideal platform for designing such processes. Several elegant cascade reactions have been developed to build the core structure itself. nih.gov For example, a domino cyclization protocol involving the ring contraction of a 3,4-epoxyalcohol followed by lactolization and electrophilic attack has been used to form 8-oxabicyclo[3.2.1]octane systems. nih.gov

Future research will explore new cascade reactions that start with the pre-formed this compound core. The presence of the primary amine and the bicyclic ether provides multiple reactive sites that can be engaged in tandem processes. For instance, a reaction could be initiated at the amine, followed by a ring-opening or rearrangement of the bicyclic ether, leading to novel molecular scaffolds. Tandem ring-opening/ring-closing metathesis is another powerful strategy that has been applied to oxabicyclic systems and could be adapted for further functionalization. mdpi.com

Selective C-H Functionalization Strategies

Directly converting carbon-hydrogen (C-H) bonds into new functional groups is a transformative strategy in modern organic synthesis, as it avoids the need for pre-functionalized starting materials. springerprofessional.de For a saturated heterocycle like this compound, which is rich in C-H bonds, this approach is particularly attractive.

Future research will focus on developing methods for the site-selective C-H functionalization of the bicyclic core. A significant challenge is controlling which of the many C-H bonds reacts. tuwien.at Palladium-catalyzed methods have shown remarkable promise for the functionalization of saturated nitrogen heterocycles. researchgate.net By using the inherent coordinating ability of the nitrogen atom in the substrate, it is possible to direct a metal catalyst to activate a specific C-H bond. nih.govumich.edu

A particularly innovative strategy is the palladium-catalyzed transannular C-H functionalization of alicyclic amines. nih.gov This approach leverages the boat conformation of the substrate to direct the catalyst to activate remote C-H bonds (e.g., at the γ-position), a feat that is difficult to achieve with traditional methods. nih.govumich.edu Applying this concept to this compound could enable the selective introduction of aryl, alkyl, or heteroatom groups at positions that would be otherwise inaccessible, rapidly generating a library of novel analogues.

Advanced Computational Design and Predictive Modeling

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. Future progress in the chemistry of this compound will be significantly accelerated by the integration of advanced computational methods.

Density Functional Theory (DFT) calculations have already been used to investigate the mechanisms, reactivity, and selectivity of reactions involving oxabicyclic systems. nih.govbeilstein-archives.org For example, DFT studies have elucidated the energetics of different pathways in the reaction of oxabicyclic alkenes, explaining the observed product distributions. beilstein-archives.org Computational analysis has also been vital in understanding the conformational preferences (e.g., chair vs. boat conformations) of the 8-oxabicyclo[3.2.1]octane core, which is crucial for predicting reactivity. smolecule.comsbq.org.br

Looking forward, predictive modeling, powered by machine learning and artificial intelligence, will play an increasingly important role. parssilico.commalvernpanalytical.com These models can be trained on existing experimental data to forecast the biological activity, pharmacokinetic properties, or reactivity of novel, yet-to-be-synthesized derivatives of this compound. nih.govnih.gov This in-silico screening can prioritize the most promising candidates for synthesis, saving considerable time and resources. parssilico.com By combining DFT for mechanistic understanding with predictive modeling for property forecasting, researchers can establish a powerful design-build-test-learn cycle to rapidly advance the development of new drugs and materials based on this unique bicyclic scaffold. nih.gov

Computational Screening for Novel Reactions and Catalysts

The traditional trial-and-error approach to discovering new chemical reactions and effective catalysts is often time-consuming and resource-intensive arxiv.orgresearchgate.net. Computational screening has emerged as a powerful alternative, enabling the rapid in silico evaluation of numerous reaction possibilities. For this compound, computational methods can provide deep insights into its reactivity and guide the experimental discovery of novel transformations.

High-throughput virtual screening can be employed to test a vast library of potential catalysts for specific reactions involving the aminomethyl group or the bicyclic ether core. By simulating the interactions between the substrate and various catalysts, it is possible to identify candidates with optimal binding affinity and catalytic activity. Methods like Density Functional Theory (DFT) can be used to calculate transition state energies and reaction barriers, providing a quantitative measure of reaction feasibility. chemcopilot.com This approach not only accelerates the discovery of new catalysts but also offers a deeper understanding of the underlying reaction mechanisms nih.gov.

Table 1: Computational Methods for Reaction and Catalyst Screening

Computational Method Application for this compound Potential Outcome
Density Functional Theory (DFT) Calculation of reaction energy profiles, transition state geometries, and activation energies. chemcopilot.com Identification of energetically favorable reaction pathways and the effect of different catalysts.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the molecule with potential reactants and catalysts in a solvent. Understanding substrate-catalyst interactions, conformational changes, and solvent effects.
High-Throughput Virtual Screening (HTVS) Rapid screening of large libraries of virtual catalysts against the target molecule. Identification of lead catalyst structures for further experimental validation.

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions where a small, reactive part of the system is treated with high-level quantum mechanics and the larger environment with classical molecular mechanics. | Accurate modeling of enzymatic or large catalyst systems for reactions involving the title compound. |

Predicting Stereochemical Outcomes with Machine Learning Algorithms

The stereochemistry of a molecule is crucial as it dictates its biological activity and physical properties. For a molecule like this compound, which possesses multiple stereocenters, controlling the stereochemical outcome of reactions is of paramount importance. Predicting the stereoselectivity of a chemical transformation has long been a significant challenge in synthetic chemistry. arxiv.orgbohrium.com Machine learning (ML) is now providing powerful tools to address this challenge. arxiv.org

ML models can be trained on datasets of stereoselective reactions to predict the enantiomeric or diastereomeric excess for a new reaction. bohrium.comnih.gov For reactions involving this compound, a data-driven workflow could be established. researchgate.net This involves compiling a dataset of similar reactions from the literature, featurizing the reactants, catalysts, and reaction conditions using molecular descriptors, and then training an ML algorithm to correlate these features with the observed stereochemical outcome. nih.govresearchgate.net

Various machine learning algorithms, such as Random Forest, Support Vector Regression, and neural networks, have been successfully applied to predict stereoselectivity. arxiv.orgbohrium.com These models can capture complex relationships between the structure of the reactants and the stereochemical outcome that are not easily discernible through traditional analysis. arxiv.org Bayesian optimization platforms can also be utilized to efficiently search for catalysts and reaction conditions that maximize stereoselectivity. researchgate.net The insights gained from these predictive models can significantly reduce the number of experiments needed, streamlining the development of stereoselective syntheses. researchgate.netresearchgate.net

Table 2: Machine Learning in Stereoselectivity Prediction

Machine Learning Aspect Description Relevance to this compound
Molecular Descriptors (Features) Numerical representations of molecular properties, including steric, electronic, and topological features. bohrium.com Descriptors for the bicyclic core, the amine substituent, and chiral catalysts would be used to train the model.
Machine Learning Algorithms Models such as Random Forest, Gradient Boosting, and Artificial Neural Networks that learn from data. bohrium.commit.edu Selection of an appropriate algorithm to handle the complexity of stereoselective reactions.
Training Data A curated dataset of chemical reactions with known stereochemical outcomes. mit.edu Data on reactions of similar bicyclic amines or reactions employing similar chiral catalysts would be essential.

| Model Validation | The process of assessing the predictive accuracy of the trained model using unseen data (e.g., cross-validation). mit.edu | Ensuring the model can accurately predict stereochemical outcomes for new reactions of the title compound. |

Q & A

Q. How do substituent modifications influence pharmacological activity in SAR studies?

  • Propyl groups at the 8-position enhance lipophilicity and blood-brain barrier penetration, while methyl groups may improve metabolic stability. Methanamine substituents at the 3-position are critical for transporter binding .

Q. What methodologies are used to investigate metabolic pathways and toxicity?

  • Hepatocyte incubation assays identify Phase I/II metabolites. CYP450 inhibition assays assess drug-drug interaction risks. Ames tests or micronucleus assays evaluate genotoxicity .

Q. What mechanistic insights explain its activity as a neurotransmitter reuptake inhibitor?

  • The compound’s bicyclic amine mimics endogenous monoamines, competitively inhibiting transporter proteins. Kinetic studies (e.g., stopped-flow fluorescence) measure uptake inhibition rates, while cryo-EM structures reveal binding pocket interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.